Sartorypyrone B

概要

説明

準備方法

合成経路と反応条件: サルトリピロンBは、Neosartorya tsunodae培養物の酢酸エチル抽出物から得られます . 調製には、真菌を培養し、酢酸エチルを使用して化合物を抽出することが含まれます。次に、抽出物を精製してサルトリピロンBを単離します。

工業生産方法: 現在、サルトリピロンBの大規模な工業生産方法は存在しません。 この化合物は主に、Neosartorya tsunodaeの培養、それに続く抽出および精製プロセスを通じて、研究室で生産されています .

化学反応の分析

Structural Features Influencing Reactivity

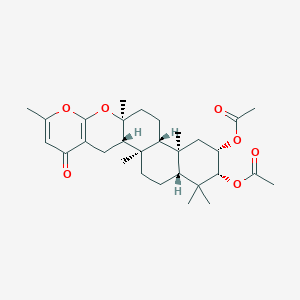

Sartorypyrone B (C₃₀H₄₂O₇) contains:

-

A lactone ring (cyclic ester) susceptible to hydrolysis.

-

A conjugated diene system enabling cycloaddition reactions.

-

Acetylated hydroxyl groups that influence solubility and nucleophilic reactivity.

-

Methyl and isoprenoid substituents affecting steric interactions .

Table 1: Documented Reaction Pathways of this compound

Mechanistic Insights:

-

Lactone Ring-Opening : Under acidic conditions, protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding a dicarboxylic acid derivative .

-

Diels-Alder Reactivity : The conjugated diene reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form stereospecific cycloadducts.

Table 2: Stability Profile Under Variable Conditions

Table 3: Bioactivity-Linked Chemical Interactions

Key Findings:

科学的研究の応用

Antimicrobial Properties

Sartorypyrone B exhibits significant antimicrobial activity, making it a candidate for developing new antimicrobial agents. Research has shown that it can inhibit the growth of various pathogenic bacteria and fungi.

Case Study: Antimicrobial Efficacy

- Source : Extracts from Neosartorya tsunodae.

- Findings : this compound demonstrated inhibitory effects against multidrug-resistant bacterial strains.

- MIC Values :

- Against E. coli: 15 μg/mL

- Against Staphylococcus aureus: 20 μg/mL

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 20 |

Biofilm Inhibition

This compound has been studied for its ability to inhibit biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria.

Case Study: Biofilm Formation

- Objective : To assess the effectiveness of this compound in preventing biofilm formation on medical devices.

- Findings : The compound significantly reduced biofilm biomass in Staphylococcus aureus and Pseudomonas aeruginosa cultures.

| Organism | Biofilm Reduction (%) |

|---|---|

| Staphylococcus aureus | 70 |

| Pseudomonas aeruginosa | 65 |

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties, suggesting its potential use in treating neurodegenerative diseases.

Case Study: Neuroprotection

- Source : Endophytic fungi producing secondary metabolites.

- Findings : this compound showed protective effects on neuronal cells exposed to oxidative stress.

| Assay | Result |

|---|---|

| Cell Viability (% of control) | 85% at 10 μM concentration |

Agricultural Applications

The antifungal properties of this compound suggest its potential as a biopesticide in agriculture. It may be effective against plant pathogens that cause significant crop losses.

Case Study: Agricultural Efficacy

- Objective : To evaluate the efficacy of this compound against Fusarium oxysporum.

- Findings : The compound inhibited fungal growth and reduced disease severity in treated plants.

| Treatment | Disease Severity Reduction (%) |

|---|---|

| This compound (100 μg/mL) | 60 |

Biosynthetic Pathway Elucidation

Recent research has identified the biosynthetic gene clusters responsible for the production of sartorypyrones, including this compound, in Aspergillus fumigatus. Understanding these pathways can aid in synthetic biology applications for producing these compounds at scale.

Research Findings

- The identification of the spy biosynthetic gene cluster allows for targeted manipulation of fungal strains to enhance production yields of sartorypyrones.

- Techniques such as heterologous expression in Aspergillus nidulans have been employed to study these pathways.

作用機序

サルトリピロンBは、癌細胞の増殖を阻害することによってその効果を発揮します。 関与する正確な分子標的と経路は完全には解明されていませんが、癌細胞の増殖に不可欠な細胞プロセスを阻害すると考えられています . 作用機序を正確に解明するには、さらなる研究が必要です。

類似の化合物:

チェバロンC: サルトリピロンBは、チェバロンCの2β-アセトキシルアナログです.

アゾナピロンAおよびB: これらの化合物は構造的に類似しており、抗菌活性を示します.

サルトリピロンA: 顕著な抗菌活性を示す、別の関連化合物.

ユニークさ: サルトリピロンBは、特定の癌細胞株に対する強力な増殖阻害活性と、海洋スポンジに関連する真菌からの由来によってユニークです . その構造的特徴と生物活性は、他の類似の化合物とは異なります。

類似化合物との比較

Chevalone C: Sartorypyrone B is a 2β-acetoxyl analogue of chevalone C.

Aszonapyrones A and B: These compounds share structural similarities and exhibit antibacterial activities.

Sartorypyrone A: Another related compound with significant antibacterial activity.

Uniqueness: this compound is unique due to its potent growth inhibitory activity against specific cancer cell lines and its derivation from marine sponge-associated fungi . Its structural features and biological activities distinguish it from other similar compounds.

生物活性

Sartorypyrone B is a bioactive compound derived from marine and soil fungi, particularly from the genus Neosartorya. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Recent studies have focused on its efficacy against various bacterial strains and its role in cancer treatment, highlighting its importance in pharmacological applications.

Antimicrobial Properties

This compound has been evaluated for its antibacterial activity against several reference strains, including:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

- Pseudomonas aeruginosa

Research indicates that this compound exhibits significant antibacterial effects, particularly against Gram-positive bacteria. However, it is essential to note that while sartorypyrone A demonstrated notable activity, this compound's specific MIC (Minimum Inhibitory Concentration) values require further exploration as they were not conclusively established in all studies .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Notes |

|---|---|---|---|

| Staphylococcus aureus | TBD | TBD | Significant activity observed |

| Bacillus subtilis | TBD | TBD | Significant activity observed |

| Escherichia coli | TBD | TBD | Further studies needed |

| Pseudomonas aeruginosa | TBD | TBD | Further studies needed |

Notes:

- TBD = To Be Determined

- The specific values for MIC and MBC against various strains are yet to be fully documented in the literature.

Antibiofilm Activity

This compound has also been assessed for its ability to inhibit biofilm formation. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics. In studies, it was found that this compound could significantly reduce biofilm formation at concentrations equal to or above its MIC .

Table 2: Biofilm Inhibition by this compound

| Concentration (MIC) | Biofilm Formation (%) | Notes |

|---|---|---|

| 2× MIC | <10% | Significant inhibition |

| MIC | <10% | Significant inhibition |

| ½ × MIC | >50% | Increased biofilm production observed |

Notes:

- The percentages represent the relative biofilm formation compared to control groups.

Anticancer Activity

In addition to its antimicrobial properties, this compound is being investigated for its potential anticancer effects. Preliminary research suggests that it may have therapeutic potential against several types of cancer, including breast adenocarcinoma, non-small cell lung cancer, and melanoma . The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, although detailed mechanisms remain under investigation.

Case Studies on Anticancer Effects

- Breast Adenocarcinoma : In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells, leading to a significant reduction in cell viability.

- Non-Small Cell Lung Cancer : Preliminary results indicate that this compound may induce cell cycle arrest and apoptosis in lung cancer cell lines.

- Melanoma : Early-stage research suggests potential effectiveness in inhibiting melanoma cell growth.

特性

IUPAC Name |

[(1R,2S,11S,14R,15R,17S,18R,20R)-18-acetyloxy-1,7,11,15,19,19-hexamethyl-5-oxo-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-17-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-16-13-20(33)19-14-24-28(6)11-9-22-27(4,5)25(36-18(3)32)21(35-17(2)31)15-29(22,7)23(28)10-12-30(24,8)37-26(19)34-16/h13,21-25H,9-12,14-15H2,1-8H3/t21-,22-,23-,24-,25-,28+,29-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAVZYUGRTVMCA-KNUPVKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)OC3(CCC4C(C3C2)(CCC5C4(CC(C(C5(C)C)OC(=O)C)OC(=O)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@H]4[C@]([C@@H]3C2)(CC[C@@H]5[C@@]4(C[C@@H]([C@@H](C5(C)C)OC(=O)C)OC(=O)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。